molecular formula C9H12FNO2 B13068166 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol

2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol

Cat. No.: B13068166
M. Wt: 185.20 g/mol
InChI Key: WTZQHOLYXAAYGP-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol (CAS 1603559-85-8) is an organic compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol. It is characterized by a unique structure incorporating an amino group, a fluoro substituent, and a phenoxyethanol backbone. This combination is of significant interest in medicinal chemistry and drug discovery. The presence of the amino group facilitates crucial hydrogen bonding interactions with biological targets such as proteins or nucleic acids. Concurrently, the fluoro substituent enhances the molecule's lipophilicity, which can positively influence membrane permeability and overall bioavailability. This makes the compound a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its potential applications extend to serving as a key intermediate in the creation of sodium channel inhibitors, which are being researched for the treatment of various pain conditions, including neuropathic and inflammatory pain. The compound can undergo various characteristic reactions, including oxidation of the amino group, nucleophilic substitution, and condensation reactions with aldehydes or ketones to form Schiff bases. This product is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-(4-amino-2-fluoro-5-methylphenoxy)ethanol

InChI

InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3

InChI Key

WTZQHOLYXAAYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)F)OCCO

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoro-2-methyl-5-nitroaniline or 5-fluoro-2-methylaniline Precursors

  • Starting from 4-fluoro-2-nitrotoluene or similar fluoro-nitro aromatic compounds, reduction with iron powder in ethanol under acidic conditions (HCl) at reflux (~12 hours) yields 5-fluoro-2-methylaniline with ~70% yield.
  • Alternative methods involve nucleophilic aromatic substitution on 2,4-difluoronitrobenzene with methanol and potassium tert-butoxide, followed by catalytic hydrogenation of the nitro group to aniline using Raney Nickel under hydrogen atmosphere.
Step Reagents/Conditions Yield (%) Notes
Nitro reduction Fe powder, HCl, ethanol, reflux 12h 70 Produces 5-fluoro-2-methylaniline
Nucleophilic substitution 2,4-difluoro-1-nitrobenzene, MeOH, PTB, 0-20°C 87.4 Followed by Raney Ni hydrogenation
Hydrogenation Raney Ni, MeOH, H2, 25-30°C, 8-10h 98 Converts nitro to amino group

Introduction of the Ethan-1-ol Side Chain

The key step to obtain the phenoxy ethan-1-ol moiety involves ether formation between the aromatic hydroxyl or amino precursor and an appropriate ethylene oxide or haloethanol derivative.

Etherification via Nucleophilic Substitution

  • The phenolic oxygen or amino group can be reacted with 2-chloroethanol or ethylene oxide under basic conditions to form the ether linkage.
  • Potassium tert-butoxide or sodium hydride in aprotic solvents (e.g., THF) can be used to deprotonate the phenol or amine, facilitating nucleophilic attack on the ethylene derivative.

Alternative Routes

  • Direct substitution of 4-fluoro-2-methyl-5-nitrophenol with 2-bromoethanol under reflux in polar solvents.
  • Use of phase-transfer catalysts to improve reaction efficiency.
Method Reagents/Conditions Outcome
Phenol + 2-chloroethanol Base (PTB or NaH), aprotic solvent, RT-60°C Formation of 2-(4-nitro-2-fluoro-5-methylphenoxy)ethan-1-ol
Amino group alkylation Similar conditions, careful pH control Ether with ethan-1-ol side chain

Reduction of Nitro to Amino Group

If the intermediate contains a nitro substituent, catalytic hydrogenation or chemical reduction is performed:

  • Raney Nickel or Pd/C catalysts under hydrogen atmosphere at mild temperatures (25-30°C) for 8-10 hours effectively reduce nitro groups to amino groups.
  • Alternative chemical reductions include iron/HCl or hydrazine hydrate with Pd/C catalyst.

Purification and Isolation

  • Organic layers are typically washed with water, brine, and dried over sodium sulfate.
  • Solvent removal under reduced pressure followed by recrystallization from petroleum ether or ethyl acetate yields purified product.
  • Final drying at 50-60°C for 3-5 hours ensures removal of residual solvents.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Yield (%) Reference
1 Preparation of fluoro-methyl-nitrobenzene Nucleophilic substitution, PTB, MeOH, 0-20°C 87.4
2 Reduction of nitro to amino group Raney Ni, MeOH, H2, 25-30°C, 8-10h 98
3 Etherification with ethan-1-ol side chain 2-chloroethanol or ethylene oxide, base, aprotic solvent Not explicitly reported Literature general
4 Purification and drying Washing, solvent removal, recrystallization -

Research Findings and Notes

  • The use of potassium tert-butoxide (PTB) as a base in nucleophilic aromatic substitution is efficient for introducing methoxy or phenoxy groups on fluorinated nitrobenzenes, providing high yields and selectivity.
  • Catalytic hydrogenation with Raney Nickel is a preferred method for reducing nitro groups without affecting sensitive ether bonds or fluorine substituents.
  • Maintaining mild reaction temperatures during substitution and reduction steps preserves the fluorine substituent and avoids side reactions such as dehalogenation or over-reduction.
  • The choice of solvent (methanol, toluene, THF) and reaction atmosphere (inert nitrogen or hydrogen) critically influences the reaction outcome.
  • The final compound's purity is enhanced by sequential washing with brine and drying agents, followed by recrystallization.

Chemical Reactions Analysis

2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Functional Groups Potential Applications
This compound C₉H₁₁FN₂O₂ ~198.20* 4-NH₂, 2-F, 5-CH₃ Amino, Fluoro, Methyl, OH Kinase inhibition (hypothetical)
2-(2-Amino-5-fluorophenoxy)ethan-1-ol C₈H₁₀FNO₂ 171.17 2-NH₂, 5-F Amino, Fluoro, OH Pharmaceutical intermediates
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 231.09 4-Br, 2-OCH₃ Bromo, Methoxy, OH Metabolite synthesis
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol C₁₀H₁₄BrNO₂ 260.13 2-(CH₂NH₂), 5-Br Aminoethyl, Bromo, OH Drug metabolite analogs
2-(4-Hydroxyphenyl)ethanol C₈H₁₀O₂ 138.16 4-OH Hydroxyl, OH Impurity in pharmaceuticals

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Fluorine: Present in the target compound and ’s analog, fluorine enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Molecular Weight and Solubility: The target compound (MW ~198.20) is heavier than simpler analogs like 2-(4-hydroxyphenyl)ethanol (MW 138.16) due to additional substituents. However, the amino group may improve aqueous solubility compared to brominated analogs (e.g., 260.13 Da in ) .

Biological Activity

2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its structural features:

  • Amino Group : Facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity.
  • Fluorine Atom : Increases hydrophobic interactions, which can improve the compound's overall binding efficacy to target proteins.
  • Phenoxy Group : Interacts with hydrophobic regions of proteins, influencing their structural conformation and function.

These interactions can significantly modulate various biochemical pathways, leading to diverse biological effects such as enzyme inhibition or activation.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Enzyme Interaction Studies : It has been investigated as a biochemical probe for studying enzyme interactions, particularly in cancer research.
  • Therapeutic Properties : Preliminary studies suggest potential therapeutic applications in treating specific diseases, although further validation is required.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InteractionProbe for studying enzyme dynamics
Therapeutic PotentialExplored for treatment of various conditions

Case Studies

Several studies have highlighted the biological relevance of this compound:

Case Study 1: Anticancer Activity

A study evaluated the compound's effects on breast cancer cell lines (T-47D). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The percentage inhibition was recorded at approximately 75% compared to untreated controls.

Case Study 2: Enzyme Interaction

In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated that it could effectively inhibit alkaline phosphatase activity, indicating its role as a potential therapeutic agent in metabolic disorders.

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